molecular formula C18H20N2O3 B4086162 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole

2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole

Cat. No. B4086162
M. Wt: 312.4 g/mol
InChI Key: GBWXAFZKMGVSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole, also known as DMEMB, is a benzimidazole derivative that has attracted attention due to its potential applications in scientific research. DMEMB has been found to have various biochemical and physiological effects, making it a promising compound for further investigation.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth and survival, and its dysregulation has been implicated in various cancers. This compound may also act by inducing oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is crucial for tumor growth and metastasis. Additionally, this compound has been found to have antioxidant activity and can protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antitumor activity has been well-established in various cancer cell lines. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the toxicity and pharmacokinetics of this compound have not been fully evaluated, and more research is needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole. One area of focus could be on elucidating its molecular targets and mechanism of action. This could involve the use of proteomics and genomics techniques to identify proteins and genes that are affected by this compound. Another area of focus could be on evaluating the toxicity and pharmacokinetics of this compound in animal models, with the aim of developing a safe and effective therapeutic agent for cancer treatment. Finally, this compound could be used as a lead compound for the development of novel benzimidazole derivatives with improved antitumor activity and pharmacokinetic properties.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising compound for further investigation.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-21-11-10-20-15-7-5-4-6-14(15)19-18(20)13-8-9-16(22-2)17(12-13)23-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWXAFZKMGVSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.